molecular formula C11H22N2S B12010362 2-Imidazolidinethione, 1,3-dibutyl- CAS No. 30826-83-6

2-Imidazolidinethione, 1,3-dibutyl-

Cat. No.: B12010362
CAS No.: 30826-83-6
M. Wt: 214.37 g/mol
InChI Key: GEDLJMYPQDMOSM-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 1,3-dibutyl- is an organosulfur compound with the chemical formula C11H22N2S. It is a derivative of imidazolidinethione, characterized by the presence of two butyl groups attached to the nitrogen atoms of the imidazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinethione, 1,3-dibutyl- typically involves the reaction of imidazolidine-2-thione with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the imidazolidine ring attack the butyl halides, resulting in the formation of the dibutyl derivative .

Industrial Production Methods

Industrial production of 2-Imidazolidinethione, 1,3-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 1,3-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imidazolidinethione, 1,3-dibutyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinethione, 1,3-dibutyl- involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinethione, 1,3-dibutyl- is unique due to the presence of butyl groups, which enhance its lipophilicity and potentially its biological activity. The butyl groups also influence the compound’s reactivity and stability, making it distinct from its analogs .

Properties

CAS No.

30826-83-6

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

1,3-dibutylimidazolidine-2-thione

InChI

InChI=1S/C11H22N2S/c1-3-5-7-12-9-10-13(11(12)14)8-6-4-2/h3-10H2,1-2H3

InChI Key

GEDLJMYPQDMOSM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(C1=S)CCCC

Origin of Product

United States

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